2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one
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Overview
Description
2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one is a complex organic compound featuring a pyrano[4,3-b]pyran core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include an amino group, a chlorophenyl group, and a phenylsulfonyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrano[4,3-b]pyran Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the pyrano[4,3-b]pyran ring system.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group.
Attachment of the Chlorophenyl and Phenylsulfonyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions or via coupling reactions using reagents like chlorobenzene and phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenylsulfonyl group, leading to the formation of nitroso or sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield a nitroso derivative, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.
Biology
Biologically, the compound’s structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Research may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-chlorophenyl)-4H-pyran-3-one: Lacks the methyl and phenylsulfonyl groups, which may affect its reactivity and biological activity.
2-amino-4-(4-methylphenyl)-4H-pyran-3-one: Similar structure but with a methyl group instead of a chlorophenyl group, potentially altering its chemical properties.
2-amino-4-(4-chlorophenyl)-4H-pyran-3-sulfonamide: Contains a sulfonamide group instead of a phenylsulfonyl group, which could influence its solubility and biological interactions.
Uniqueness
The presence of both the chlorophenyl and phenylsulfonyl groups in 2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one makes it unique compared to its analogs. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-3-(benzenesulfonyl)-4-(4-chlorophenyl)-7-methyl-4H-pyrano[3,2-c]pyran-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5S/c1-12-11-16-18(21(24)27-12)17(13-7-9-14(22)10-8-13)19(20(23)28-16)29(25,26)15-5-3-2-4-6-15/h2-11,17H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGMDXGTBWFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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